molecular formula C20H21N3OS B2562589 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide CAS No. 899913-91-8

2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2562589
CAS No.: 899913-91-8
M. Wt: 351.47
InChI Key: QYJUIECNVXHFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2,2-Dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a structurally complex imidazole derivative featuring a sulfanyl (-S-) bridge and an N-phenylacetamide moiety. The compound’s core imidazole ring is substituted with 2,2-dimethyl and 4-methylphenyl groups, conferring steric bulk and lipophilic character. The sulfanyl linkage connects the imidazole core to the acetamide group, which is further substituted with a phenyl ring. Spectral characterization (e.g., IR, NMR) would likely confirm key functional groups, such as C=S (1243–1258 cm⁻¹) and NH stretches (3150–3319 cm⁻¹), as observed in structurally related hydrazinecarbothioamides and triazoles .

Properties

IUPAC Name

2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-9-11-15(12-10-14)18-19(23-20(2,3)22-18)25-13-17(24)21-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJUIECNVXHFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

    Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated phenylacetamide derivatives.

Scientific Research Applications

2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress, apoptosis, or cell division, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound 2H-imidazole 2,2-dimethyl; 4-methylphenyl; sulfanyl bridge; N-phenylacetamide C=S, NH, acetamide
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate 1H-imidazole 4-fluorophenyl; methylsulfinyl; pyridyl; acetamide SO, NH, pyridine
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide 1H-imidazole benzenesulfonyl; phenyl; sulfanyl bridge; N-cyclopropylacetamide C=S, SO₂, cyclopropane
5-(4-Methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidine derivatives Oxazolo[4,5-d]pyrimidine 4-methylphenyl; phenyl; variable substituents at position 7 Oxazole, pyrimidine
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-methylphenyl; ketone C=O, NH

Key Observations :

  • Core Heterocycle: The target compound’s 2H-imidazole core differs from 1H-imidazole derivatives (e.g., ) in tautomerism and substitution patterns. Oxazolo[4,5-d]pyrimidines and pyridazinones represent distinct heterocyclic systems but share aromatic substituents (e.g., 4-methylphenyl).
  • Sulfur-Containing Groups : The sulfanyl (-S-) bridge in the target compound contrasts with sulfonyl (-SO₂) groups in and methylsulfinyl (-SO-) in , which may influence electronic properties and metabolic stability.

Spectral Data :

  • IR Spectroscopy : The absence of C=O stretches (1663–1682 cm⁻¹) in triazoles highlights the importance of tautomerism in spectral interpretation. For the target compound, C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) bands would align with analogous imidazole-thiones .
  • NMR : Methyl groups (2,2-dimethyl) in the target compound would resonate as singlets in ¹H-NMR, while 4-methylphenyl substituents would show characteristic aromatic splitting patterns, similar to compounds in and .

Biological Activity

The compound 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. Its unique structural features, including an imidazole ring and a sulfanyl group, suggest a promising pharmacological profile.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H23N3OS\text{C}_{21}\text{H}_{23}\text{N}_3\text{OS}

This structure includes:

  • An imidazole ring, which is known for its biological activity.
  • A sulfanyl (thioether) group that may enhance its reactivity and biological interactions.
  • A phenylacetamide moiety that is often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole ring can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting enzymes or receptors involved in cell proliferation and survival. The sulfanyl group may also modulate the compound's reactivity, enhancing its binding affinity to biological targets.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Induction of Apoptosis : The compound may trigger programmed cell death through pathways involving reactive oxygen species (ROS) and caspase activation.
  • Inhibition of Cell Proliferation : It may interfere with cell cycle progression, leading to reduced tumor growth.

A comparative analysis of similar compounds reveals that those containing imidazole rings often show enhanced anticancer properties due to their ability to disrupt critical cellular processes.

CompoundIC50 (µM)Cancer Cell Line
Compound A1.98 ± 1.22A-431
Compound B1.61 ± 1.92Jurkat
2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamideTBDTBD

Antimicrobial Activity

Beyond its anticancer potential, there is emerging evidence suggesting antimicrobial properties. The presence of the sulfanyl group may contribute to this activity by affecting bacterial membrane integrity or inhibiting essential bacterial enzymes.

Case Studies

  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against human cancer cell lines. For example, preliminary data suggest an IC50 value comparable to established chemotherapeutics, indicating potential as a lead compound in cancer therapy.
  • Mechanistic Insights : Molecular dynamics simulations have shown that the compound interacts favorably with target proteins involved in cancer progression, highlighting its potential for further development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.